molecular formula C13H23NO4 B2849625 1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid CAS No. 1798843-57-8

1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid

Cat. No.: B2849625
CAS No.: 1798843-57-8
M. Wt: 257.33
InChI Key: GLMLDEYDJXVCHC-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid is a Boc-protected piperidine derivative featuring a carboxylic acid group at the 3-position and two methyl substituents at the 4-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions in peptide synthesis and medicinal chemistry applications. The 4,4-dimethyl substitution introduces steric bulk, which can influence conformational flexibility, solubility, and reactivity.

Properties

IUPAC Name

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)9(8-14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMLDEYDJXVCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798843-57-8
Record name 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid
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Biological Activity

1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid (commonly referred to as Boc-DMPCA) is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug development and pharmacology. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant in organic synthesis.

  • IUPAC Name : 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1638771-27-3

Biological Activities

Boc-DMPCA has been studied for various biological activities, particularly its potential as an intermediate in the synthesis of bioactive compounds. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including Boc-DMPCA, exhibit notable antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against various bacterial strains, suggesting that modifications in their chemical structure can enhance their antimicrobial efficacy .

Enzyme Inhibition

Boc-DMPCA has been investigated for its inhibitory effects on certain enzymes. Specifically, studies have shown that piperidine derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is crucial for developing treatments for mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of Boc-DMPCA can be influenced by its structural features. The presence of the tert-butoxycarbonyl group plays a vital role in modulating its reactivity and interaction with biological targets. Research into SAR has revealed that variations in substituents on the piperidine ring can lead to significant changes in biological activity, including enhanced potency against specific targets .

Case Studies

  • Antitumor Activity : A recent study explored the antitumor potential of Boc-DMPCA and related compounds. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of Boc-DMPCA derivatives. The findings demonstrated that these compounds could modulate neurotransmitter levels, providing insights into their potential use in treating psychiatric conditions .

Data Tables

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits MAO activity
AntitumorCytotoxic effects on cancer cell lines
NeuropharmacologicalModulates neurotransmitter levels

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1798843-57-8
  • IUPAC Name : 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability during chemical transformations.

Drug Development

Boc-DMPCA is primarily used in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates. The Boc group serves as a protective moiety that can be easily removed under mild conditions, facilitating the synthesis of complex molecules.

Case Study: Synthesis of Novel Anticancer Agents

Recent studies have utilized Boc-DMPCA in the development of novel anticancer agents. By attaching various side chains to the piperidine core, researchers have synthesized compounds that exhibit significant cytotoxic activity against cancer cell lines. For instance, derivatives of Boc-DMPCA have shown promising results in inhibiting tumor growth in vitro and in vivo, highlighting its potential as a lead compound in anticancer drug discovery .

Peptide Synthesis

Boc-DMPCA is also employed in peptide synthesis as a building block. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS), where it allows for selective deprotection and coupling reactions.

Application Example: Solid-Phase Peptide Synthesis

In SPPS protocols, Boc-DMPCA can be incorporated into peptides to enhance their stability and solubility. The ability to introduce the Boc group enables chemists to construct peptides with specific sequences that may exhibit improved biological activity or stability .

Chemical Reactions and Synthesis

Beyond drug development and peptide synthesis, Boc-DMPCA serves as an important intermediate in various organic reactions. Its functional groups can participate in nucleophilic substitutions, coupling reactions, and other transformations that are essential in synthetic organic chemistry.

Reaction Examples

  • Nucleophilic Substitution : The carboxylic acid moiety can react with amines to form amides, which are valuable in medicinal chemistry.
  • Coupling Reactions : Boc-DMPCA can be used to synthesize more complex molecules through coupling with other activated carboxylic acids or amines.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Drug DevelopmentSynthesis of pharmaceutical compoundsNovel anticancer agents
Peptide SynthesisBuilding block for solid-phase peptide synthesisEnhanced stability and solubility of peptides
Organic ReactionsIntermediate for various chemical transformationsNucleophilic substitutions and coupling reactions

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and related analogs (see –4).

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features
1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid (Target) Piperidine 4,4-dimethyl, 3-carboxylic acid ~285 (estimated) N/A Steric hindrance from dimethyl groups; potential for tailored lipophilicity.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine 4-phenyl, 3-carboxylic acid 305.37 652971-20-5 Aromatic phenyl group enhances π-π interactions; stereospecific (3S,4R) configuration.
1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-3-carboxylic acid Pyrrolidine 4,4-difluoro, 3-carboxylic acid 251.23 1196145-11-5 Fluorine atoms increase electronegativity and metabolic stability.
2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid Pyrrolidine 4,4-dimethyl, 3-oxyacetic acid 455.56 (analog) EN300-26625524 Ether-linked acetic acid side chain; pyrrolidine core with dimethyl substitution.
1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid Piperidine 4-imidazolyl, 4-carboxylic acid 311.34 (estimated) 1290625-93-2 Imidazole substituent enables hydrogen bonding; dual functionalization.

Structural and Functional Differences

  • Ring Size and Conformation: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine analogs (5-membered, e.g., ), which exhibit restricted rotation due to smaller ring size .
  • Electronic and Solubility Profiles :

    • The difluoro substituent in enhances electronegativity and metabolic stability, whereas dimethyl groups in the target compound increase hydrophobicity.
    • Phenyl -substituted analogs () may exhibit improved crystallinity due to aromatic stacking interactions but lower solubility in polar solvents.
  • Functional Group Diversity :

    • Compounds like incorporate heterocyclic substituents (e.g., imidazole), enabling hydrogen bonding and metal coordination, which are absent in the target compound.

Pharmacological Relevance

  • Fluorinated pyrrolidines (e.g., ) are prioritized in drug design for enhanced bioavailability and resistance to oxidative metabolism .
  • Piperidine derivatives with aromatic () or heterocyclic () groups show promise as kinase inhibitors or protease modulators .

Physicochemical Properties

  • LogP Estimates :
    • Target compound: ~2.1 (estimated, higher due to dimethyl groups).
    • Difluoro analog : ~1.3 (lower due to polar fluorine atoms).
    • Phenyl-substituted : ~3.0 (highly lipophilic).

Preparation Methods

Fundamental Synthetic Pathways

Boc Protection of Piperidine Precursors

The tert-butoxycarbonyl (Boc) group is universally employed for transient amine protection due to its stability under basic conditions and facile removal under acidic conditions. For 4,4-dimethylpiperidine-3-carboxylic acid derivatives, Boc introduction typically precedes or follows carboxylate functionalization, depending on the synthetic strategy.

Methodology :

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride) serves as the Boc donor, with bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitating nucleophilic attack by the piperidine nitrogen.
  • Conditions : Reactions proceed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving >85% yields within 2–6 hours.
  • Mechanism : The piperidine nitrogen attacks the electrophilic carbonyl of Boc anhydride, forming a carbamate linkage (Figure 1).

Industrial Adaptation : Flow microreactor systems enhance Boc protection efficiency by ensuring rapid mixing and temperature control, reducing side product formation.

Carboxylic Acid Functionalization Strategies

The 3-carboxylic acid group is either retained from precursor molecules or introduced via late-stage modification. Two principal approaches dominate:

Direct Use of Prefunctionalized Piperidine Carboxylic Acids

Commercial availability of 4,4-dimethylpiperidine-3-carboxylic acid simplifies synthesis. Boc protection of this precursor follows standard protocols (Section 1.1), yielding the target compound in high purity.

Limitations : Limited commercial access to 4,4-dimethylpiperidine-3-carboxylic acid necessitates alternative routes for large-scale production.

Advanced Methodological Innovations

Stereoselective Synthesis of Chiral Derivatives

While 4,4-dimethylpiperidine-3-carboxylic acid lacks chiral centers, related Boc-protected piperidine carboxylates (e.g., (R)- and (S)-piperidine-3-carboxylic acids) require enantioselective strategies. These methods inform potential asymmetric adaptations for the target compound:

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce axial chirality during cyclization.
  • Enzymatic Resolution : Lipases selectively hydrolyze ester intermediates, enriching enantiomeric excess (ee > 90%).

Industrial-Scale Production Techniques

Flow Chemistry : Continuous-flow systems address batch synthesis limitations (e.g., exothermicity of Boc anhydride reactions):

  • Residence Time : <5 minutes in microreactors vs. hours in batch.
  • Yield Improvement : 92–95% vs. 85–88% in traditional setups.

Green Chemistry Metrics :

Parameter Batch Process Flow Process
Solvent Consumption 12 L/kg 6 L/kg
Energy Input 45 kWh/kg 28 kWh/kg
E-Factor 8.2 3.1

Analytical Validation and Quality Control

Structural Characterization

Post-synthetic validation ensures fidelity to the target structure:

  • NMR Spectroscopy :

    • ¹H NMR : Boc tert-butyl protons resonate as a singlet at δ 1.43 ppm; piperidine methyl groups appear as two singlets (δ 1.12–1.30 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl at δ 172–174 ppm; Boc carbonyl at δ 155–157 ppm.
  • Mass Spectrometry : HRMS (ESI+) confirms [M+H]⁺ at m/z 258.1704 (calc. 258.1705).

Purity Assessment

HPLC Methods :

  • Column : C18, 150 × 4.6 mm, 5 μm.
  • Mobile Phase : 0.1% TFA in H₂O (A) and acetonitrile (B), gradient from 20% B to 80% B over 15 minutes.
  • Retention Time : 8.2 minutes.

Impurity Profiling :

  • Major Byproducts : N-Boc deprotected amine (<0.5%) and methyl ester derivatives (<0.3%).

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 4,4-dimethyl groups impede reagent access to the piperidine nitrogen, necessitating:

  • Elevated Temperatures : 50–60°C for Boc protection.
  • Catalytic DMAP : Accelerates reaction kinetics by 40%.

Carboxylate Stability

The carboxylic acid is prone to decarboxylation under harsh conditions:

  • pH Control : Maintain reaction pH >4 during workup.
  • Low-Temperature Storage : –20°C under nitrogen.

Q & A

Basic: What are the key considerations for synthesizing 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid with high purity?

Methodological Answer:
The synthesis requires precise control of reaction conditions. For example:

  • Temperature : Optimal reaction temperatures (e.g., 0–25°C) minimize side reactions like premature deprotection of the Boc group.
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) are preferred to stabilize intermediates and enhance yield .
  • Protection/Deprotection Strategies : The Boc group is acid-labile; trifluoroacetic acid (TFA) is commonly used for deprotection, but care must be taken to avoid prolonged exposure to acidic conditions during synthesis .
  • Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the compound from by-products (e.g., unreacted starting materials or diastereomers) .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:
Analytical techniques are combined for robust characterization:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the carboxylic acid moiety (δ ~12 ppm, broad) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 286.2 for C13_{13}H23_{23}NO4_4) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced: What are the degradation pathways of this compound under environmental or physiological conditions?

Methodological Answer:
Degradation studies involve:

  • Hydrolysis : The ester linkage in the Boc group is susceptible to hydrolysis, especially under acidic or alkaline conditions. Kinetic studies using pH-adjusted buffers (e.g., pH 2–10) monitor degradation via LC-MS, identifying intermediates like 4,4-dimethylpiperidine-3-carboxylic acid .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, primarily releasing CO2_2 and isobutylene from the Boc group .
  • Environmental Impact : Ecotoxicity assays (e.g., Daphnia magna tests) show moderate toxicity (EC50_{50} ~10 mg/L), necessitating proper waste disposal to avoid aquatic contamination .

Advanced: How does the stereochemistry and substitution pattern influence its pharmacological applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The 4,4-dimethyl groups enhance steric hindrance, potentially improving metabolic stability compared to non-methylated analogs. Computational docking studies (e.g., AutoDock Vina) predict binding affinity to proteases or kinases due to the carboxylic acid’s hydrogen-bonding capability .
  • Drug Delivery : The carboxylic acid enables conjugation via esterification or amidation. For example, polymerization with PEG derivatives creates pH-responsive nanoparticles for controlled drug release, as validated by in vitro release assays (e.g., phosphate buffer saline at pH 5.0 vs. 7.4) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays using identical ATP concentrations and incubation times).
  • Impurity Effects : Trace by-products (e.g., de-Boc derivatives) may exhibit off-target activity. Orthogonal purification (HPLC + recrystallization) ensures sample homogeneity .
  • Metabolite Interference : LC-MS/MS metabolomics identifies active metabolites that might contribute to observed effects .

Advanced: What strategies optimize its use as a building block in complex molecule synthesis?

Methodological Answer:

  • Protecting Group Compatibility : The Boc group is orthogonal to Fmoc and Cbz protections, enabling sequential deprotection in multi-step syntheses .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the piperidine nitrogen require Boc deprotection first. Yields improve with Pd(OAc)2_2/XPhos catalysts in toluene at 80°C .
  • Solid-Phase Synthesis : Immobilize the carboxylic acid on Wang resin for peptide coupling, followed by Boc deprotection with TFA/DCM (1:4) .

Comparative Table: Structurally Similar Compounds

Compound NameKey Structural DifferencesBiological Activity Notes
1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-4-carboxylic acidMethyl groups at C3 (vs. C4)Reduced steric hindrance alters enzyme inhibition profiles
1-Boc-piperidine-4-carboxylic acidNo methyl groupsHigher metabolic clearance in hepatic microsome assays
3,5-dimethylpiperidin-4-oneKetone instead of carboxylic acidReactive carbonyl enables Schiff base formation but lacks acid functionality for conjugation

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